molecular formula C7H14ClNO3 B2438213 (2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1860012-47-0

(2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2438213
CAS No.: 1860012-47-0
M. Wt: 195.64
InChI Key: HBOAHGNESDTECM-GEMLJDPKSA-N
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Description

The compound is a derivative of pyrrolidine, which is a cyclic amine . Pyrrolidine derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can often be synthesized through various methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid and methoxy groups could influence its solubility .

Scientific Research Applications

  • Synthesis of Stereoisomers : Research by Matsumoto et al. (1992) involved the synthesis of all stereoisomers of a compound related to (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid. Their work contributes to understanding the synthetic pathways and configurations of similar compounds (Matsumoto et al., 1992).

  • Protecting Groups in Carboxylic Acids : Yoo et al. (1990) described the use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. This research highlights the importance of protecting groups in the synthesis of complex organic molecules, which is relevant to the manipulation of (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid (Yoo et al., 1990).

  • Medicinal Chemistry Applications : Singh and Umemoto (2011) discussed the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, highlighting their utility in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. This demonstrates the potential pharmaceutical applications of structurally similar compounds to (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid (Singh & Umemoto, 2011).

  • Synthesis of Antagonists : Chiba et al. (2012) provided a concise synthesis of a very late antigen-4 (VLA-4) antagonist, which included a key intermediate structurally similar to (2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid. This illustrates the compound's relevance in synthesizing biological antagonists (Chiba et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrrolidine derivatives can have a wide range of biological activities .

Safety and Hazards

Safety and hazard information would depend on the specific properties of the compound. General safety measures for handling pyrrolidine derivatives include avoiding inhalation or contact with skin and eyes .

Future Directions

Future research could involve exploring the biological activity of this compound and developing efficient methods for its synthesis. Pyrrolidine derivatives are an active area of research in medicinal chemistry .

Properties

IUPAC Name

(2S,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-8-4-5(11-2)3-6(8)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOAHGNESDTECM-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1C(=O)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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